3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-4-amine 3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18273401
InChI: InChI=1S/C8H12F3N3O/c1-5-7(12)6(2)14(13-5)3-4-15-8(9,10)11/h3-4,12H2,1-2H3
SMILES:
Molecular Formula: C8H12F3N3O
Molecular Weight: 223.20 g/mol

3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-4-amine

CAS No.:

Cat. No.: VC18273401

Molecular Formula: C8H12F3N3O

Molecular Weight: 223.20 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-4-amine -

Specification

Molecular Formula C8H12F3N3O
Molecular Weight 223.20 g/mol
IUPAC Name 3,5-dimethyl-1-[2-(trifluoromethoxy)ethyl]pyrazol-4-amine
Standard InChI InChI=1S/C8H12F3N3O/c1-5-7(12)6(2)14(13-5)3-4-15-8(9,10)11/h3-4,12H2,1-2H3
Standard InChI Key AQQQWHJMJBOENI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CCOC(F)(F)F)C)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3,5-dimethyl-1-[2-(trifluoromethoxy)ethyl]pyrazol-4-amine, reflects its substitution pattern: methyl groups at positions 3 and 5, a trifluoromethoxyethyl chain at position 1, and an amine group at position 4. Key identifiers include:

PropertyValueSource
CAS Registry Number1489065-03-3
Molecular FormulaC8H12F3N3O\text{C}_8\text{H}_{12}\text{F}_3\text{N}_3\text{O}
Molecular Weight223.20 g/mol
SMILES NotationCC1=C(C(=NN1CCOC(F)(F)F)C)N
InChI KeyAQQQWHJMJBOENI-UHFFFAOYSA-N

The trifluoromethoxy (-OCF3_3) group enhances electronegativity, influencing solubility and reactivity, while the pyrazole core provides a scaffold for functionalization .

Synthetic Approaches

General Pyrazole Synthesis Strategies

Pyrazoles are typically synthesized via:

  • Condensation reactions between hydrazines and 1,3-dicarbonyl compounds.

  • Cyclization of α,β-unsaturated ketones with hydrazines .

For example, Wan et al. (2022) described a metal-free synthesis of pyrazoles using enaminones and aryl sulfonyl hydrazines in aqueous media, yielding products with >80% efficiency .

Synthesis of 3,5-Dimethyl-1-(2-(Trifluoromethoxy)ethyl)-1H-Pyrazol-4-Amine

A plausible route involves:

  • Alkylation: Reacting 3,5-dimethylpyrazol-4-amine with 2-(trifluoromethoxy)ethyl bromide under basic conditions.

  • Purification: Column chromatography to isolate the product, as reported for structurally similar compounds .

Key challenges include controlling regioselectivity and minimizing byproducts from the trifluoromethoxy group’s steric bulk .

Chemical Reactivity and Stability

Electrophilic Substitution

The amine group at position 4 is nucleophilic, enabling reactions with:

  • Acyl chlorides: To form amides.

  • Aldehydes: Via Schiff base formation .

Thermal and Oxidative Stability

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for phosphodiesterase (PDE) inhibitors used in pulmonary hypertension therapy.

Agrochemical Development

Trifluoromethoxy groups are prevalent in herbicides and insecticides. Derivatives of this compound could enhance pesticidal efficacy while reducing environmental persistence .

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